(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyrazolone core, a thiazole ring, and various substituted phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the condensation of ethyl acetoacetate with phenylhydrazine to form the pyrazolone core.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving 4-(4-methoxyphenyl)-1,3-thiazol-2-amine.
Hydrazone Formation: The final step involves the reaction of the intermediate with 4-chloro-3-nitrobenzaldehyde to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage and the presence of electron-withdrawing and electron-donating groups contribute to its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4E)-4-[2-(4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of both the 4-chloro-3-nitrophenyl and the 4-(4-methoxyphenyl)-1,3-thiazol-2-yl groups in (4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one makes it unique compared to other similar compounds. These groups contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H17ClN6O4S |
---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H17ClN6O4S/c1-36-18-10-7-15(8-11-18)20-14-37-25(27-20)31-24(33)23(22(30-31)16-5-3-2-4-6-16)29-28-17-9-12-19(26)21(13-17)32(34)35/h2-14,30H,1H3 |
InChI Key |
BCZIONIBGXKSDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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